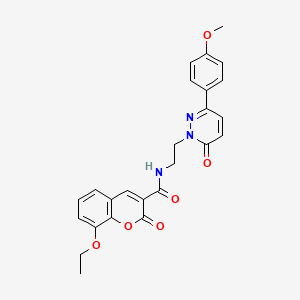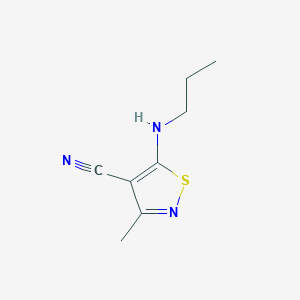
3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are a class of organic compounds that contain a five-membered C3NS ring. They are a subclass of azoles and are related to other five-membered heterocyclic compounds such as pyrazoles . Thiazoles are found in many important drugs and are also used in the field of materials science .
Synthesis Analysis
The synthesis of thiazoles and pyrazoles often involves the reaction of hydrazine derivatives with other compounds. For example, 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone were prepared via a solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of thiazoles and pyrazoles involves a five-membered ring with varying degrees of substitution. For example, 3-methyl-5-pyrazolone has a molecular formula of C4H6N2O .
Chemical Reactions Analysis
Thiazoles and pyrazoles can undergo a variety of chemical reactions. For instance, 3-amino-5-methylisoxazole can react with pyruvic acid derivatives to form various compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles and pyrazoles can vary depending on their specific structures. For example, 3-methyl-5-pyrazolone has a molecular weight of 98.103 Da .
Aplicaciones Científicas De Investigación
Synthesis and Modification Techniques
A significant area of research involves the synthesis and modification of thiazole derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, a one-pot synthesis technique has been developed for creating 2-amino- or 2-(arylamino) thiazoles, showcasing the efficiency of combining ketones with thioureas in the presence of [hydroxy(tosyloxy)iodo]benzene to produce various thiazole derivatives (Moriarty et al., 1992). This synthesis method represents a modification of the Hantzsch synthesis, underlining the adaptability of thiazole compounds in chemical reactions.
Biological Activity and Cytotoxicity
Another crucial area of research is the exploration of the biological activities and cytotoxic properties of thiazole derivatives. For instance, studies have highlighted the preparation of 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile derivatives, which were then used as intermediates in creating compounds with notable antibacterial, antifungal, and cytotoxic effects against breast cancer cells (Al-Adiwish et al., 2017). These findings emphasize the potential of thiazole derivatives in medicinal chemistry, particularly in developing treatments for various diseases.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of thiazoles and pyrazoles is a vibrant field with many potential future directions. These compounds are found in many pharmaceuticals and are also used in materials science . Ongoing research is likely to continue to uncover new syntheses, reactions, and applications for these versatile compounds .
Propiedades
IUPAC Name |
3-methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-3-4-10-8-7(5-9)6(2)11-12-8/h10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUUVAKSFIONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=NS1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2712894.png)
![6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2712895.png)
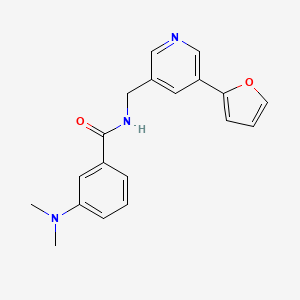
![N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
![(NZ)-N-[(4Z)-2,3-dichloro-4-(4-methylphenyl)sulfonylimino-2,3-dihydronaphthalen-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B2712898.png)
![1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2712899.png)
![6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2712900.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)
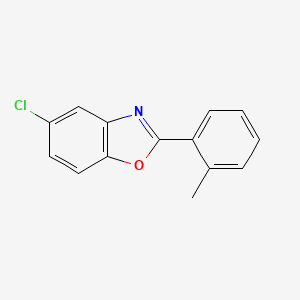
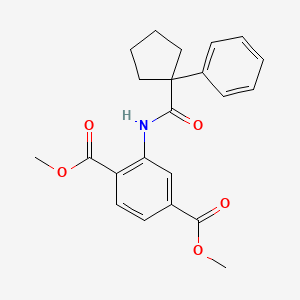
![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)

